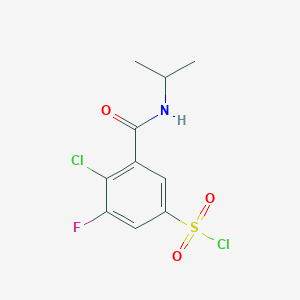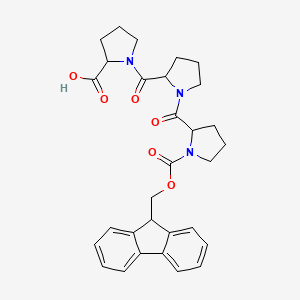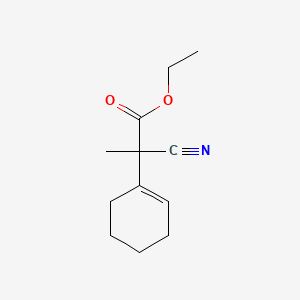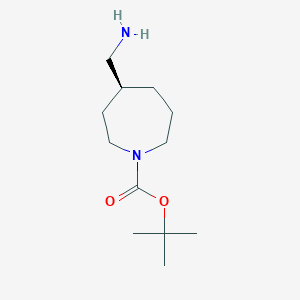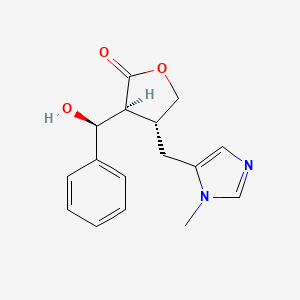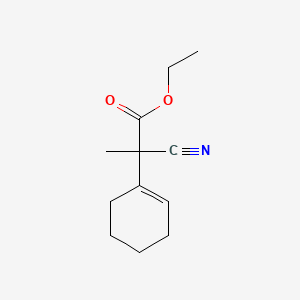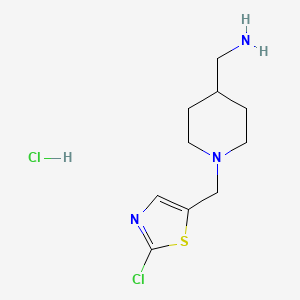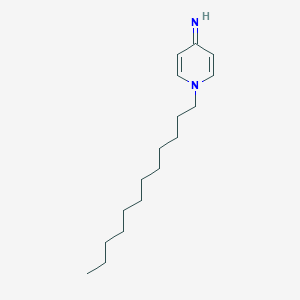
1-dodecylpyridin-4(1H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-dodecylpyridin-4(1H)-imine is an organic compound that belongs to the class of pyridines It is characterized by a long dodecyl chain attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecylpyridin-4(1H)-imine typically involves the reaction of pyridine with a dodecyl halide under basic conditions. The reaction can be carried out using a variety of bases, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or acetonitrile. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-dodecylpyridin-4(1H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dodecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-dodecylpyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-dodecylpyridin-4(1H)-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of membrane interactions due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-dodecylpyridin-4(1H)-imine involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the pyridine ring can interact with various protein targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-decylpyridin-4(1H)-imine: Similar structure but with a shorter alkyl chain.
1-tetradecylpyridin-4(1H)-imine: Similar structure but with a longer alkyl chain.
4-dodecylpyridine: Lacks the imine group, affecting its reactivity and applications.
Uniqueness
1-dodecylpyridin-4(1H)-imine is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring amphiphilic compounds. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications.
Properties
Molecular Formula |
C17H30N2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-dodecylpyridin-4-imine |
InChI |
InChI=1S/C17H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(18)13-16-19/h12-13,15-16,18H,2-11,14H2,1H3 |
InChI Key |
JDGQYAUETBNXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC(=N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


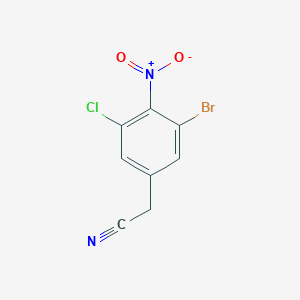
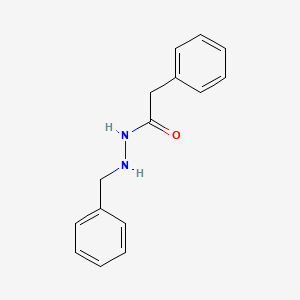
![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)
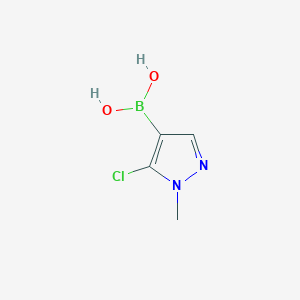
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)
